Comparative Bioavailability: SM-102 LNPs Deliver Approximately 3-Fold Higher mRNA Exposure Than ALC-0315 Formulations Following Subcutaneous Administration
In a direct head-to-head comparison of clinically relevant ionizable lipids, LNPs formulated with SM-102 demonstrated superior mRNA protection in plasma and achieved approximately three-fold higher bioavailability than ALC-0315, MC3, and 113-O12B formulations following subcutaneous injection in mice [1]. ALC-0315 LNPs resulted in prolonged lipid exposure but reduced mRNA plasma concentrations relative to SM-102 LNPs across both intravenous and subcutaneous routes [1]. These data establish that structurally distinct ionizable lipids within the same class produce quantitatively different pharmacokinetic profiles that directly impact therapeutic window and dosing considerations.
| Evidence Dimension | mRNA bioavailability (subcutaneous) |
|---|---|
| Target Compound Data | SM-102: Highest mRNA bioavailability among tested lipids |
| Comparator Or Baseline | ALC-0315, MC3, 113-O12B: Lower mRNA bioavailability |
| Quantified Difference | Approximately 3-fold higher for SM-102 vs. other lipids |
| Conditions | mRNA-LNP formulations; subcutaneous injection; mouse model |
Why This Matters
A 3-fold bioavailability difference translates directly to dose-sparing potential, reduced cost per effective dose, and altered therapeutic index—critical procurement considerations for mRNA therapeutic developers.
- [1] Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection. Journal of Controlled Release. 2025. View Source
